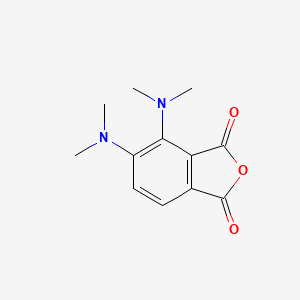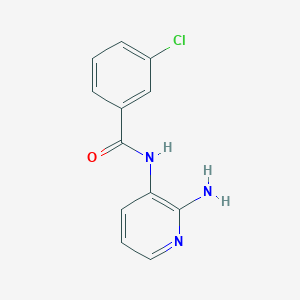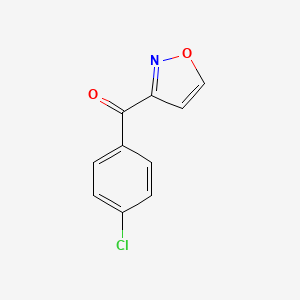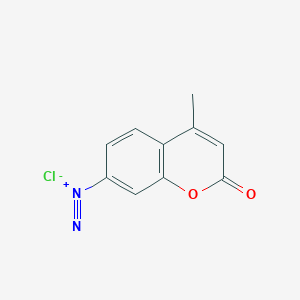
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride is a diazonium salt derived from 4-methyl-2-oxo-2H-1-benzopyran
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride typically involves the diazotization of 4-methyl-2-oxo-2H-1-benzopyran-7-amine. The process generally includes the following steps:
Starting Material: 4-Methyl-2-oxo-2H-1-benzopyran-7-amine.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Isolation: The resulting diazonium chloride is isolated by precipitation or extraction methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the corresponding nucleophile.
Coupling Reactions: Conducted in alkaline or neutral conditions with the coupling partner.
Reduction Reactions: Performed using reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Substitution: Halogenated, hydroxylated, or cyanated derivatives of 4-methyl-2-oxo-2H-1-benzopyran.
Coupling: Azo compounds with various aromatic systems.
Reduction: 4-Methyl-2-oxo-2H-1-benzopyran-7-amine.
Applications De Recherche Scientifique
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of pigments, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. These reactions often involve the formation of transient species that interact with molecular targets, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-oxo-2H-1-benzopyran-7-amine: The precursor to the diazonium salt.
4-Methyl-2-oxo-2H-1-benzopyran-7-ol: A hydroxylated derivative with different reactivity.
4-Methyl-2-oxo-2H-1-benzopyran-7-carboxylic acid: A carboxylated derivative used in different synthetic applications.
Uniqueness
4-Methyl-2-oxo-2H-1-benzopyran-7-diazonium chloride is unique due to its diazonium functionality, which imparts high reactivity and versatility in chemical synthesis. This compound can undergo a wide range of reactions, making it a valuable intermediate in organic chemistry.
Propriétés
Numéro CAS |
113707-85-0 |
|---|---|
Formule moléculaire |
C10H7ClN2O2 |
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
4-methyl-2-oxochromene-7-diazonium;chloride |
InChI |
InChI=1S/C10H7N2O2.ClH/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9;/h2-5H,1H3;1H/q+1;/p-1 |
Clé InChI |
VILBELCCTZGRDH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)

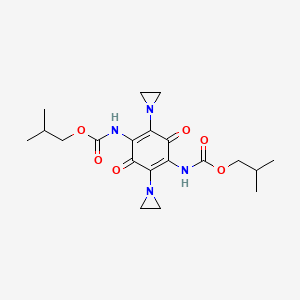
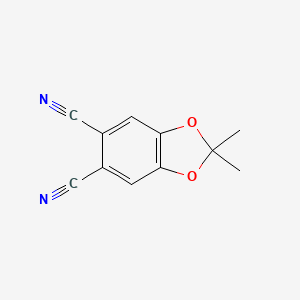
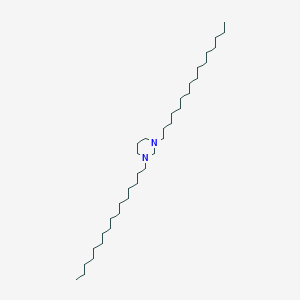

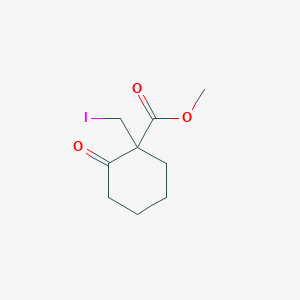
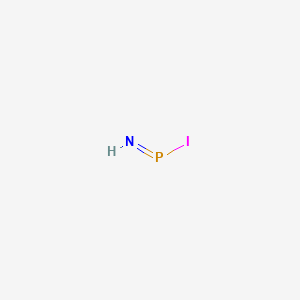
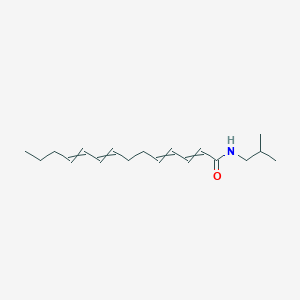

![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
